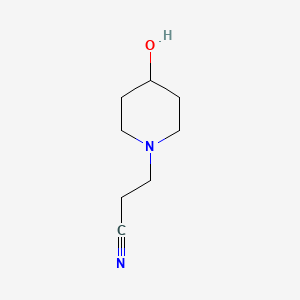

3-(4-Hydroxypiperidin-1-yl)propanenitrile

Description

BenchChem offers high-quality 3-(4-Hydroxypiperidin-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxypiperidin-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-hydroxypiperidin-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-3,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBAFYUTGVVDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Toxicity and Safe Handling of 3-(4-Hydroxypiperidin-1-yl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Challenge of Novel Chemical Entities

The landscape of drug discovery and chemical research is characterized by the continuous synthesis of novel molecules. While these new chemical entities (NCEs) hold immense promise, they also present a significant challenge in terms of safety assessment. 3-(4-Hydroxypiperidin-1-yl)propanenitrile (Molecular Formula: C8H14N2O) is one such compound for which a comprehensive toxicological profile has not been formally established.[1] The imperative for researchers is to proceed with caution, leveraging an understanding of chemical structure-activity relationships to anticipate and mitigate potential risks. This guide is built on the principle of "as low as reasonably practicable" (ALARP) exposure and assumes that a substance with unknown hazards should be treated as hazardous.[2]

Predicted Hazard Analysis based on Structural Analogy

The toxicological profile of 3-(4-Hydroxypiperidin-1-yl)propanenitrile can be inferred by dissecting its molecular structure into its primary functional components: the piperidine moiety, the tertiary amine, and the propanenitrile group.

The Piperidine Moiety: Corrosivity and Systemic Toxicity

Piperidine, the parent heterocycle, is a well-characterized compound with significant hazards. It is classified as a flammable liquid that is toxic in contact with skin or if inhaled, and it is known to cause severe skin burns and eye damage.[3] The piperidine nucleus in the target molecule suggests a potential for similar corrosive and irritant properties.

-

Dermal and Ocular Hazard: Direct contact with piperidine-containing compounds can lead to redness, pain, burns, and in the case of eye contact, potential loss of vision.[3]

-

Inhalation and Ingestion Hazard: Inhalation can irritate the nose and throat, leading to coughing and wheezing. Ingestion may cause nausea, vomiting, and abdominal pain.[3]

The Tertiary Amine: Potential for Ocular and Systemic Effects

The nitrogen atom in the piperidine ring is a tertiary amine. Tertiary amines as a class are known to cause a range of health effects, most notably transient visual disturbances.[4][5][6]

-

Visual Disturbances: Exposure to tertiary amine vapors has been associated with blurred vision, the perception of halos around lights, and a blue-grey tint to vision.[4][5][6][7] These effects are typically reversible but can pose a significant risk in a laboratory setting.

-

Systemic Effects: Some tertiary amines can cause systemic symptoms such as headaches and nausea.[4]

The Propanenitrile Group: The Risk of Cyanide Toxicity

The propanenitrile functional group introduces the potential for cyanide-related toxicity. Aliphatic nitriles can be metabolized in the body to release the cyanide ion, which is a potent inhibitor of cellular respiration.[8]

-

Mechanism of Toxicity: The cyanide ion binds to cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain, effectively halting aerobic respiration.

-

Symptoms of Exposure: Acute exposure to significant amounts of cyanogenic compounds can lead to a rapid onset of symptoms including headache, dizziness, rapid heart rate, shortness of breath, and vomiting, potentially progressing to seizures, loss of consciousness, and cardiac arrest.

-

Variability in Toxicity: It is crucial to note that the toxicity of nitriles varies greatly depending on the overall molecular structure, which influences the rate of metabolic cyanide release.[8][9]

Table 1: Summary of Predicted Hazards

| Functional Group | Predicted Hazard | GHS Pictograms |

| Piperidine | Corrosive to skin and eyes; Toxic if swallowed, inhaled, or in contact with skin. | |

| Tertiary Amine | May cause eye irritation and visual disturbances. | |

| Aliphatic Nitrile | Potentially toxic; may release cyanide upon metabolism. Harmful if swallowed or inhaled. |

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazards, a stringent set of safety protocols must be implemented when handling 3-(4-Hydroxypiperidin-1-yl)propanenitrile.[2]

Engineering Controls

-

Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

-

Containment: Use of a glove box is recommended for procedures involving larger quantities or for tasks with a higher potential for aerosol generation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.

-

Hand Protection: Nitrile or neoprene gloves should be worn. Given the potential for skin absorption and corrosion, it is advisable to double-glove. Regularly inspect gloves for any signs of degradation or puncture.

-

Body Protection: A lab coat must be worn and kept fully fastened. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.

-

Footwear: Closed-toe shoes are mandatory in the laboratory.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage

-

Store 3-(4-Hydroxypiperidin-1-yl)propanenitrile in a tightly sealed, clearly labeled container.

-

The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

-

Utilize secondary containment to prevent the spread of material in case of a leak.

Disposal

-

All waste containing this compound must be treated as hazardous.

-

Dispose of waste in designated, sealed, and clearly labeled containers.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.[10][11]

First Aid Measures

-

Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Remove all contaminated clothing and immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10][11]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with as much information as possible about the compound.[10]

Spill Response

-

Minor Spill (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area.

-

Alert your supervisor and institutional safety personnel.

-

Prevent others from entering the area.

-

Await the arrival of a trained emergency response team.

-

Conclusion

While the specific toxicological properties of 3-(4-Hydroxypiperidin-1-yl)propanenitrile are yet to be fully elucidated, a proactive and cautious approach based on the known hazards of its constituent functional groups is paramount. By adhering to the stringent handling, storage, and emergency protocols outlined in this guide, researchers can significantly mitigate the risks associated with this novel compound. The principles of chemical safety, rooted in a thorough understanding of structure-activity relationships, provide a robust framework for navigating the inherent uncertainties of working with new chemical entities. Continuous vigilance and a commitment to best practices are the cornerstones of a safe and successful research environment.

References

- Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. Scandinavian Journal of Work, Environment & Health, 14(4), 209-219.

- TWU Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.

- Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.

- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.

- OSHA.com. (2022, August 17). GHS Hazard Sign, Symbol & Pictogram Meanings.

- Lijinsky, W., Singer, G. M., & Reuber, M. D. (1980). Carcinogenicity of the isomeric, N-nitroso-delta3-and N-nitroso-delta2-piperidines in rats and the in vivo isomerization of the delta3-to the delta2-isomer. Carcinogenesis, 1(9), 753-757.

- American Red Cross. (n.d.). Chemical Emergency Preparedness.

- GOV.UK. (2024, October 10).

- Lijinsky, W., Singer, G. M., & Reuber, M. D. (1981). The effect of 4-substitution on the carcinogenicity of nitrosopiperidine. Carcinogenesis, 2(10), 1045-1048.

- BenchChem. (2025). Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide.

- NIOSH. (n.d.). Visual and ocular changes associated with exposure to two tertiary amines. CDC Stacks.

- Wikipedia. (n.d.). GHS hazard pictograms.

- GisChem. (n.d.). Hazard pictograms for chemicals.

- Stoffenmanager. (n.d.). GHS hazard pictograms.

- Milvy, P., & Wolff, M. (1977). Mutagenic studies with acrylonitrile. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 48(3-4), 271-278.

- Northwestern University Office of Environmental Health and Safety. (2016, August 22). Know Your Hazard Symbols (Pictograms).

- Albrecht, W. N., & Stephenson, R. L. (1988).

- Riise, T., Moen, B. E., & Mikkelsen, S. (2001). Visual and ocular changes associated with exposure to two tertiary amines. PubMed.

- Riise, T., Moen, B. E., & Mikkelsen, S. (2001). Visual and ocular changes associated with exposure to two tertiary amines. PMC.

- Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.

- World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.

- ResearchGate. (n.d.). Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects.

- University of Arizona Institutional Animal Care and Use Committee. (n.d.).

- Jubilant Life Sciences Limited. (n.d.).

- Actylis Lab Solutions. (n.d.).

- de Oliveira, R. B., et al. (2017).

- Lee, S. H., & Kim, D. Y. (2018). Amines as occupational hazards for visual disturbance. PMC.

- Tanii, H., & Hashimoto, K. (2009). Comparative investigations of genotoxic activity of five nitriles in the comet assay and the Ames test. PubMed.

- Wikipedia. (n.d.).

- Frontiers. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.

- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

- AAT Bioquest. (2026, January 21). Piperidine Toxicity (LD50).

- PubChem. (n.d.). 3-(4-hydroxypiperidin-1-yl)propanenitrile.

- Ahmed, A. E., & Farooqui, M. Y. (1982).

- Cronin, M. T., & Richarz, A. N. (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. LJMU Research Online.

- Joint Research Centre. (n.d.). A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides.

- Ratpan, F., & Plaumann, H. (1988).

- Tanii, H., & Hashimoto, K. (1984). Mutagenic activity of acetonitrile and fumaronitrile in three short term assays with special reference to autoinduction. PubMed.

- MDPI. (n.d.).

- ChemRxiv. (n.d.). PregPred: an In-Silico Alternative to Animal Testing for Predicting Developmental Toxicity Potential.

- Stephens, C., et al. (2021). Determination of Chemical Irritation Potential Using a Defined Gene Signature Set on Tissue-Engineered Human Skin Equivalents. PMC.

- International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- MDPI. (n.d.). QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools.

- ACS Publications. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

- ResearchGate. (2025, July 16). Skin irritation potential of commonly used chemical enhancers with amiloride.

- PubMed. (2024, June 17). Advancing Drug Safety in Drug Development: Bridging Computational Predictions for Enhanced Toxicity Prediction.

Sources

- 1. PubChemLite - 3-(4-hydroxypiperidin-1-yl)propanenitrile (C8H14N2O) [pubchemlite.lcsb.uni.lu]

- 2. twu.edu [twu.edu]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. Health hazards of tertiary amine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Visual and ocular changes associated with exposure to two tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Visual and ocular changes associated with exposure to two tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. safety.fsu.edu [safety.fsu.edu]

- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

melting point and boiling point of 3-(4-Hydroxypiperidin-1-yl)propanenitrile

This technical guide details the physicochemical profile, experimental characterization, and handling protocols for 3-(4-Hydroxypiperidin-1-yl)propanenitrile (CAS 4608-72-4).

Physicochemical Properties, Synthesis Context, and Characterization Protocols

HExecutive Summary

3-(4-Hydroxypiperidin-1-yl)propanenitrile is a bifunctional intermediate primarily utilized in the synthesis of pharmaceutical agents (e.g., antihistamines, kinase inhibitors). Structurally, it consists of a piperidine ring substituted with a hydroxyl group at the 4-position and a propionitrile chain at the nitrogen.

Critical Insight: Unlike its crystalline precursor (4-hydroxypiperidine), this Michael adduct frequently exists as a viscous, hygroscopic oil or low-melting solid at room temperature. Direct experimental literature values for its atmospheric boiling point are rare because the compound is thermally labile; it typically decomposes before boiling at 760 mmHg. Therefore, purification and characterization must rely on reduced-pressure distillation and differential scanning calorimetry (DSC) .

Physicochemical Property Profile

The following data synthesizes available experimental observations with high-confidence predictive models based on structural analogs (e.g., 3-piperidin-1-yl-propionitrile).

Table 1: Thermodynamic & Physical Constants

| Property | Value / Range | Condition / Note |

| Physical State | Viscous Liquid / Waxy Solid | At 25°C. Tendency to supercool. |

| Boiling Point (Predicted) | 330°C ± 25°C | At 760 mmHg (Theoretical). Decomposes. |

| Boiling Point (Operational) | 145°C – 160°C | At 0.5 – 1.0 mmHg (High Vacuum). |

| Melting Point | < 50°C | Often isolated as an oil; crystallization is slow. |

| Density | 1.08 ± 0.05 g/cm³ | Estimated at 20°C. |

| Flash Point | > 110°C | Closed Cup (Predicted). |

| pKa (Calculated) | ~8.5 (Piperidine N) | Basic character dominates solubility. |

| Solubility | High | Water, Methanol, DCM, Ethyl Acetate. |

Expert Note: The presence of the hydroxyl group (-OH) significantly elevates the boiling point compared to the non-hydroxylated analog (3-piperidin-1-yl-propionitrile) due to intermolecular hydrogen bonding. Attempts to distill this compound at pressures >10 mmHg often result in retro-Michael addition (reversion to starting materials) or polymerization.

Synthesis & Purification Workflow

Understanding the synthesis context is vital for interpreting physical property data. This compound is generated via the aza-Michael addition of 4-hydroxypiperidine to acrylonitrile.

Reaction Scheme

Process Flow Diagram (Graphviz)

Figure 1: Synthesis and purification workflow emphasizing the thermal sensitivity during distillation.

Experimental Determination Protocols

Since literature values are sparse, researchers must validate the properties of their specific lot. The following protocols ensure accuracy and safety.

Protocol A: Boiling Point Determination (Reduced Pressure)

Objective: Determine the boiling point without thermal degradation.

-

Setup: Use a short-path distillation apparatus (Kugelrohr or Hickman still recommended for small scales <5g).

-

Vacuum: Connect to a high-vacuum pump capable of maintaining ≤ 1.0 mmHg .

-

Heating: Use a silicone oil bath.

-

Procedure:

-

Equilibrate the system at full vacuum for 5 minutes.

-

Increase bath temperature in 5°C increments.

-

Observation: Monitor for the "schlieren" effect (wavy lines) in the vapor phase.

-

Recording: Record the vapor temperature (head temperature), not just the bath temperature, when steady distillation occurs.

-

Correction: Do not attempt to convert to atmospheric pressure using a nomograph; report as

.

-

Protocol B: Melting Point/Glass Transition (DSC)

Objective: Determine if the material is a true solid or a supercooled liquid.

-

Instrument: Differential Scanning Calorimeter (DSC).

-

Sample: 2–5 mg in a hermetically sealed aluminum pan (to prevent moisture absorption).

-

Cycle:

-

Cool to -50°C (equilibrate).

-

Heat to 100°C at 10°C/min.

-

-

Analysis:

-

Look for a sharp endothermic peak (Melting Point,

). -

If a step-change in baseline is observed instead of a peak, report the Glass Transition Temperature (

).

-

Handling & Storage Guidelines

Stability & Reactivity[1]

-

Hygroscopicity: The molecule contains both a tertiary amine and a secondary alcohol, making it highly hygroscopic. Absorbed water will depress the melting point and alter the refractive index.

-

Thermal Instability: Prolonged heating above 150°C can cause the elimination of acrylonitrile (Retro-Michael).

Storage Protocol

-

Container: Amber glass vial with a Teflon-lined cap.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Refrigerate (2–8°C) to prevent slow oxidation or color development (yellowing).

References

-

PubChem. (2025). Compound Summary for CID 12725749: 3-(4-Hydroxypiperidin-1-yl)propanenitrile. National Library of Medicine. Link

-

ChemicalBook. (2025).[1][2] Product Entry: 3-(4-Hydroxypiperidin-1-yl)propanenitrile (CAS 4608-72-4). Link

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Reference for Aza-Michael addition mechanism and reversibility).

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Hydroxypiperidine (Precursor). Merck KGaA. Link

Sources

Methodological & Application

Application Notes and Protocols for the Selective Hydrogenation of 3-(4-Hydroxypiperidin-1-yl)propanenitrile

Abstract

This document provides a comprehensive guide to the selective catalytic hydrogenation of 3-(4-Hydroxypiperidin-1-yl)propanenitrile to its corresponding primary amine, 3-(4-Hydroxypiperidin-1-yl)propan-1-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of nitrile reduction, focusing on the use of Raney® Nickel as a robust and efficient catalyst. Detailed, field-proven protocols are provided, emphasizing reaction optimization, safety considerations for handling pyrophoric catalysts, and methods for ensuring high selectivity and yield. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and scalable process for this important chemical transformation.

Introduction: The Significance of 3-(4-Hydroxypiperidin-1-yl)propan-1-amine

The target molecule, 3-(4-Hydroxypiperidin-1-yl)propan-1-amine, is a valuable bifunctional building block in medicinal chemistry. The presence of a primary amine and a secondary alcohol on a piperidine scaffold allows for diverse downstream derivatization, making it a key intermediate in the synthesis of a wide range of biologically active compounds. The selective reduction of the nitrile group in the starting material, 3-(4-Hydroxypiperidin-1-yl)propanenitrile, without affecting the hydroxyl functionality is paramount. Catalytic hydrogenation is the most atom-economical and industrially viable method for this transformation.[1]

Mechanistic Considerations and Catalyst Selection

The catalytic hydrogenation of nitriles to primary amines is a well-established transformation, typically proceeding through an imine intermediate.[2] However, a significant challenge is the potential for side reactions, leading to the formation of secondary and tertiary amines. These byproducts arise from the reaction of the initially formed primary amine with the imine intermediate.

To favor the formation of the desired primary amine, several strategies can be employed:

-

Catalyst Choice: Group 10 metals such as Nickel, Palladium, and Platinum are commonly used for nitrile hydrogenation.[3] Raney® Nickel, a high surface area, activated nickel catalyst, is particularly effective and cost-efficient for this purpose.[3][4] Its high activity allows for the use of milder reaction conditions.

-

Reaction Medium: The choice of solvent and the addition of basic modifiers are crucial for selectivity. Protic solvents like methanol or ethanol are commonly used. The addition of ammonia or a strong base like sodium hydroxide can significantly suppress the formation of secondary and tertiary amines.[1] This is achieved by shifting the equilibrium away from the condensation reaction that leads to these byproducts.[5]

For the hydrogenation of 3-(4-Hydroxypiperidin-1-yl)propanenitrile, Raney® Nickel is the recommended catalyst due to its high activity and proven track record in nitrile reductions. The presence of the hydroxypiperidine moiety does not typically interfere with the reduction of the nitrile group under controlled conditions.

Safety Precautions for Handling Raney® Nickel

Raney® Nickel is a pyrophoric material, especially when dry, and requires careful handling to prevent spontaneous ignition in air.[6][7][8][9]

-

Storage: Always store Raney® Nickel as a slurry under water or a suitable solvent in a cool, well-ventilated area away from heat and sources of ignition.[10]

-

Handling: All transfers and manipulations of the catalyst should be performed in a well-ventilated fume hood. Never allow the catalyst to dry out.[6] It is best to handle it as a slurry. Use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[10]

-

Quenching and Disposal: After the reaction, the catalyst should be carefully filtered, ensuring the filter cake remains wet. The spent catalyst can be deactivated by slowly and carefully adding it to a dilute solution of an acid (e.g., hydrochloric acid) until the metal is dissolved. Always consult your institution's safety guidelines for proper disposal procedures.

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| 3-(4-Hydroxypiperidin-1-yl)propanenitrile | ≥98% | Commercial Source |

| Raney® Nickel (50% slurry in water) | Activated Catalyst | Commercial Source |

| Methanol (MeOH) | Anhydrous | Commercial Source |

| Ammonium Hydroxide (28-30% solution in water) | ACS Reagent | Commercial Source |

| Hydrogen (H₂) Gas | High Purity (≥99.99%) | Gas Supplier |

| Celite® 545 | - | Commercial Source |

Protocol 1: Hydrogenation using Hydrogen Gas

This protocol describes the hydrogenation of 3-(4-Hydroxypiperidin-1-yl)propanenitrile using high-pressure hydrogen gas.

Step-by-Step Methodology:

-

Catalyst Preparation: In a fume hood, carefully weigh the required amount of Raney® Nickel slurry. A typical catalyst loading is 10-20% by weight relative to the starting nitrile. Wash the catalyst slurry sequentially with deionized water (3x) and then with anhydrous methanol (3x) by decantation to remove the storage water.

-

Reaction Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add the washed Raney® Nickel catalyst as a slurry in methanol.

-

Reagent Addition: Dissolve 3-(4-Hydroxypiperidin-1-yl)propanenitrile (1.0 eq) in anhydrous methanol. Add this solution to the autoclave, followed by the addition of ammonium hydroxide (5-10 eq). The total solvent volume should be sufficient to ensure good stirring (typically 10-20 mL per gram of nitrile).

-

Hydrogenation: Seal the autoclave and purge the system with nitrogen gas (3x) followed by hydrogen gas (3x). Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

-

Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Work-up and Isolation: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Catalyst Removal: Carefully open the autoclave in a fume hood. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry. Wash the filter cake with methanol.

-

Product Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. The resulting crude product can be purified by distillation under high vacuum or by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide).

Diagram of Experimental Workflow:

Caption: Workflow for Raney® Nickel catalyzed hydrogenation.

Protocol 2: Transfer Hydrogenation

This protocol utilizes a hydrogen donor in place of high-pressure hydrogen gas, which can be more convenient for laboratory-scale synthesis.

Step-by-Step Methodology:

-

Catalyst Preparation: Prepare the Raney® Nickel catalyst as described in Protocol 1, Step 1.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the washed Raney® Nickel catalyst as a slurry in 2-propanol.

-

Reagent Addition: Dissolve 3-(4-Hydroxypiperidin-1-yl)propanenitrile (1.0 eq) in 2-propanol and add it to the flask. Add a catalytic amount of a base, such as potassium hydroxide (e.g., 2% w/v).[11]

-

Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.

-

Work-up and Isolation: Follow the work-up and isolation procedure described in Protocol 1, Steps 6-8, using 2-propanol as the solvent to be removed.

Data Presentation and Optimization

The following table summarizes typical reaction parameters and expected outcomes. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific setup and desired purity profile.

| Parameter | Protocol 1 (H₂ Gas) | Protocol 2 (Transfer Hydrogenation) | Rationale and Key Considerations |

| Catalyst | Raney® Nickel (10-20 wt%) | Raney® Nickel (10-20 wt%) | High surface area nickel is crucial for activity. The amount can be optimized for reaction time and cost. |

| Solvent | Methanol or Ethanol | 2-Propanol | Protic solvents are generally effective. Anhydrous conditions are preferred to maintain catalyst activity. |

| Hydrogen Source | H₂ gas (10-50 bar) | 2-Propanol | Higher H₂ pressure generally increases the reaction rate. 2-Propanol serves as both solvent and hydrogen donor in transfer hydrogenation.[11] |

| Temperature | 50-80 °C | Reflux (approx. 82 °C) | Higher temperatures increase the reaction rate but may also promote side reactions. The optimal temperature is a balance between rate and selectivity. |

| Additive | Ammonium Hydroxide (5-10 eq) | Potassium Hydroxide (catalytic) | A basic additive is critical to suppress the formation of secondary and tertiary amines.[1][5] |

| Reaction Time | 4-12 hours | 6-24 hours | Monitor by an appropriate analytical technique (TLC, GC, LC-MS) to determine completion. |

| Typical Yield | >90% | >85% | Yields are highly dependent on reaction conditions and purification efficiency. |

Reaction Pathway and Self-Validation

The successful hydrogenation of 3-(4-Hydroxypiperidin-1-yl)propanenitrile can be validated at several stages of the process.

Reaction Pathway Diagram:

Caption: Hydrogenation of the nitrile to the primary amine.

In-Process Controls for a Self-Validating System:

-

TLC Monitoring: Use a suitable TLC system (e.g., 10% MeOH in DCM with 1% NH₄OH) to monitor the disappearance of the starting material and the appearance of the more polar amine product.

-

GC-MS Analysis: For more quantitative analysis, GC-MS can be used to monitor the reaction progress and identify any potential byproducts, such as the secondary amine.

-

¹H NMR Spectroscopy: The final product should be characterized by ¹H NMR to confirm the disappearance of the nitrile signal and the appearance of new signals corresponding to the -CH₂-NH₂ group.

-

Purity Analysis: The purity of the final product should be assessed by a suitable chromatographic method (e.g., HPLC or GC) to ensure it meets the required specifications.

Conclusion

The catalytic hydrogenation of 3-(4-Hydroxypiperidin-1-yl)propanenitrile using Raney® Nickel is a highly effective method for the synthesis of the corresponding primary amine. By carefully controlling the reaction conditions, particularly through the use of a basic additive, high selectivity and yield can be achieved. The protocols outlined in this application note provide a robust starting point for researchers in the pharmaceutical and chemical industries. Adherence to the safety precautions for handling Raney® Nickel is essential for the safe and successful implementation of this chemistry.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Safety Slide: Raney Nickel. Retrieved from [Link]

- Google Patents. (1998). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.

-

Vineeth Chemicals. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

-

University of Nevada, Reno. (n.d.). SOP: Weighing and Working with Raney Nickel. Retrieved from [Link]

-

Delft University of Technology. (2005). Selective Hydrogenation of Butyronitrile over Raney-Metals. Retrieved from [Link]

-

Periodica Polytechnica Chemical Engineering. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

-

ChemRxiv. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. Retrieved from [Link]

-

ARKIVOC. (2007). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]

-

YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Raney Nickel. Retrieved from [Link]

-

Reddit. (2023). How do yall activate Raney Ni?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019). Hydrogenation of 1-hexene with Raney nickel. Retrieved from [Link]

-

Taylor & Francis. (1995). Hydrogenation of Aliphatic Nitriles on Raney Nickel: Influence of Parent Alloys and Dopes on Activity and Selectivity. Retrieved from [Link]

-

Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

-

ResearchGate. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Retrieved from [Link]

-

Journal of the American Chemical Society. (2024). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods. Retrieved from [Link]

-

Catalysts. (2018). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects. Retrieved from [Link]

- Google Patents. (1988). US4739120A - Process for the hydrogenation of nitriles to primary amines.

-

Catalysts. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Continuous hydrogenation of nitriles to primary amines with high selectivity in flow. Retrieved from [Link]

-

PubMed. (2018). Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. Retrieved from [Link]

-

PMC. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved from [Link]

-

Catalysis Science & Technology. (2020). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Retrieved from [Link]

-

New Journal of Chemistry. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. Retrieved from [Link]

-

Taylor & Francis. (2020). Raney Nickel – Knowledge and References. Retrieved from [Link]

-

ChemRxiv. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]

-

chemeurope.com. (n.d.). Raney nickel. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

- Google Patents. (1987). US4684735A - Promotion of raney nickel hydrogenation catalyst.

Sources

- 1. pp.bme.hu [pp.bme.hu]

- 2. d-nb.info [d-nb.info]

- 3. Raney nickel - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. papers.sim2.be [papers.sim2.be]

- 6. englelab.com [englelab.com]

- 7. preciouscatalyst.com [preciouscatalyst.com]

- 8. fishersci.fi [fishersci.fi]

- 9. m.youtube.com [m.youtube.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Leveraging 3-(4-Hydroxypiperidin-1-yl)propanenitrile in Advanced Heterocycle Synthesis

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence drives a continuous demand for innovative and efficient synthetic methodologies. 3-(4-Hydroxypiperidin-1-yl)propanenitrile emerges as a particularly valuable and versatile building block for the construction of complex piperidine-containing heterocycles. This molecule offers three distinct points for chemical modification: the secondary hydroxyl group, the tertiary amine integrated within the piperidine ring, and the terminal nitrile functionality. This multi-functionality allows for a diverse range of synthetic transformations, including reductive cyclizations, intramolecular condensations, and multicomponent reactions, enabling access to novel fused, spirocyclic, and other complex heterocyclic systems.

This guide provides researchers, scientists, and drug development professionals with in-depth protocols and mechanistic insights into the strategic application of 3-(4-Hydroxypiperidin-1-yl)propanenitrile for the synthesis of advanced heterocyclic structures.

Section 1: Synthesis of Fused Bicyclic Systems via Reductive Intramolecular Cyclization

One of the most direct applications of 3-(4-Hydroxypiperidin-1-yl)propanenitrile involves the transformation of the nitrile group into a primary amine, which can then act as an intramolecular nucleophile. Catalytic hydrogenation is a robust and scalable method for this nitrile reduction. The resulting primary amine is positioned to cyclize onto an electrophilic center, which can be introduced via the hydroxyl group, to form fused heterocyclic systems.

Causality of Experimental Design: The choice of a heterogeneous catalyst like Raney Nickel is based on its high efficacy for nitrile reduction under relatively mild conditions, minimizing side reactions. The subsequent cyclization step is often acid-catalyzed to activate the carbonyl group, facilitating nucleophilic attack by the newly formed primary amine.

Workflow for Reductive Intramolecular Cyclization

Caption: Workflow for the synthesis of a fused bicyclic system.

Protocol 1: Synthesis of Octahydropyrido[1,2-a]pyrimidin-4-one

This three-step protocol exemplifies the conversion of the starting material into a fused bicyclic heterocycle, a common core in pharmacologically active molecules.

Step A: Oxidation of 3-(4-Hydroxypiperidin-1-yl)propanenitrile

-

To a stirred solution of 3-(4-hydroxypiperidin-1-yl)propanenitrile (1.54 g, 10 mmol) in dichloromethane (DCM, 50 mL) at 0 °C, add pyridinium chlorochromate (PCC, 3.23 g, 15 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, dilute the mixture with diethyl ether (100 mL) and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield 1-(3-cyanopropyl)piperidin-4-one as a crude oil, which can be used in the next step without further purification.

Step B & C: Reductive Amination and Intramolecular Cyclization

-

Charge a high-pressure hydrogenation vessel with the crude 1-(3-cyanopropyl)piperidin-4-one (approx. 10 mmol) and a slurry of Raney Nickel (approx. 1 g, 50% in water, washed with ethanol) in methanol (50 mL).

-

Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

-

Stir the reaction mixture vigorously at 50 °C for 12 hours. The reduction of the nitrile and the ketone, followed by intramolecular cyclization, occurs in this one-pot procedure.[3]

-

Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the product.

-

After completion, carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to afford the target compound, octahydropyrido[1,2-a]pyrimidin-4-one.

Section 2: Synthesis of Spirocyclic Piperidines via Intramolecular Cycloaddition

Spirocyclic piperidines are highly sought-after motifs in drug discovery as they increase the three-dimensionality and novelty of molecular scaffolds.[4] 3-(4-Hydroxypiperidin-1-yl)propanenitrile can be strategically manipulated to undergo intramolecular cyclization to form such spiro-systems. A key strategy involves converting the nitrile and hydroxyl groups into functionalities that can react with each other.

Mechanistic Rationale: This approach first transforms the nitrile into a more reactive electrophile, such as a tetrazole, via a [3+2] cycloaddition with an azide. The hydroxyl group is then converted into a good leaving group (e.g., a mesylate). A subsequent base-mediated intramolecular N-alkylation results in the formation of the spirocyclic piperidine-tetrazole system.

Mechanism for Spirocycle Formation

Caption: Pathway for the synthesis of a novel spiro-heterocycle.

Protocol 2: Synthesis of a Spiro-Piperidine-Tetrazole Derivative

Step A: Tetrazole Formation

-

In a round-bottom flask, suspend 3-(4-hydroxypiperidin-1-yl)propanenitrile (1.54 g, 10 mmol), sodium azide (NaN₃, 0.98 g, 15 mmol), and zinc bromide (ZnBr₂, 2.25 g, 10 mmol) in a mixture of water (10 mL) and isopropanol (20 mL).

-

Heat the mixture to reflux (approx. 90 °C) and stir for 24 hours.

-

Cool the reaction to room temperature and acidify to pH 2 with 3M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tetrazole alcohol intermediate.

Step B: Mesylation and Intramolecular Cyclization

-

Dissolve the crude tetrazole alcohol (approx. 10 mmol) in anhydrous DCM (50 mL) and cool to 0 °C under a nitrogen atmosphere.

-

Add triethylamine (Et₃N, 2.1 mL, 15 mmol) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 0.93 mL, 12 mmol).

-

Stir the reaction at 0 °C for 2 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL) and then with brine (30 mL).

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude mesylate.

-

Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF, 50 mL) and cool to 0 °C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise. Caution: Hydrogen gas evolution.

-

Allow the mixture to warm to room temperature and stir for 16 hours. This intramolecular cyclization is a type of SN2 reaction.[5]

-

Carefully quench the reaction by the slow addition of water (10 mL).

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the final spirocyclic product by flash chromatography.

Section 3: Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single pot, enhancing efficiency and reducing waste.[6][7] The nitrile functionality of 3-(4-hydroxypiperidin-1-yl)propanenitrile is an excellent handle for participation in MCRs, particularly for the synthesis of nitrogen-containing heterocycles like pyrimidines.

Strategy Overview: A Gewald-type three-component reaction can be envisioned. This involves the reaction of an α-activated nitrile, an aldehyde or ketone, and elemental sulfur in the presence of a base. While the nitrile in our starting material is not α-activated, a related MCR can be designed where it reacts with other components to form a dihydropyrimidine derivative.

Protocol 3: Proposed Three-Component Synthesis of a Tetrahydropyrimidine Derivative

This protocol describes a plausible one-pot synthesis of a highly substituted tetrahydropyrimidine fused to the piperidine ring.

-

In a sealed tube, combine 3-(4-hydroxypiperidin-1-yl)propanenitrile (1.54 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.60 g, 10 mmol).

-

Add ethanol (20 mL) as the solvent, followed by a catalytic amount of p-toluenesulfonic acid (p-TSA, 190 mg, 1 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 18 hours.

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

If a solid is present, collect it by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield the desired fused tetrahydropyrimidinone product.

Data Summary for MCR Optimization

| Entry | Aldehyde | Catalyst | Temperature (°C) | Time (h) | Yield (%) (Expected) |

| 1 | Benzaldehyde | p-TSA | 100 | 18 | 65 |

| 2 | 4-Chlorobenzaldehyde | p-TSA | 100 | 18 | 72 |

| 3 | Cyclohexanone | Yb(OTf)₃ | 100 | 24 | 58 |

| 4 | Benzaldehyde | None | 100 | 24 | <10 |

Safety and Handling

-

3-(4-Hydroxypiperidin-1-yl)propanenitrile: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation, ingestion, and skin contact.

-

Raney Nickel: Highly flammable pyrophoric catalyst, especially when dry. Always handle as a slurry in water or ethanol. Keep away from ignition sources.

-

Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a dry atmosphere (e.g., under nitrogen or argon). Use a mineral oil dispersion to mitigate reactivity.

-

Pyridinium Chlorochromate (PCC): A toxic and carcinogenic oxidizing agent. Handle with extreme care in a fume hood, avoiding inhalation of dust.

-

Sodium Azide (NaN₃): Highly toxic. Can form explosive heavy metal azides. Avoid contact with acids, which liberates toxic hydrazoic acid gas.

Conclusion

3-(4-Hydroxypiperidin-1-yl)propanenitrile is a potent and adaptable synthon for modern heterocyclic chemistry. Its inherent trifunctionality provides a platform for diverse synthetic strategies, enabling the efficient construction of complex fused and spirocyclic piperidine derivatives. The protocols and insights provided herein serve as a guide for researchers to unlock the potential of this building block in the pursuit of novel chemical entities for drug discovery and beyond.

References

-

O'Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. Available at: [Link]

-

Duan, Y., et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Journal of Medicinal Chemistry, 61(23), 10878-10893. Available at: [Link]

-

Al-Saeedi, A. H. (2014). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Organic Chemistry, 4(3), 219-225. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved February 15, 2026, from [Link]

-

Scott, K. A., et al. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(23), 4215-4241. Available at: [Link]

-

Le Roch, M., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 23(7), 1644-1652. Available at: [Link]

-

Shaikh, A. U., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17163-17185. Available at: [Link]

-

Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines. ResearchGate. (Pre-print or published article). Available at: [Link]

-

Al-Zahrani, A. A., et al. (2023). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances, 13(4), 2261-2287. Available at: [Link]

-

De Kloe, G. E., et al. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Molbank, 2022(3), M1437. Available at: [Link]

-

Moustafa, A. H., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. Molecular Diversity, 26(5), 2813-2823. Available at: [Link]

- Reddy, M. H., et al. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. U.S. Patent Application No. 14/910,802.

-

Abdel-Wahab, B. F., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 16. Available at: [Link]

-

Quiroga, J., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4124. Available at: [Link]

-

PubChem. (n.d.). 3-(4-hydroxypiperidin-1-yl)propanenitrile. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Saify, Z. S., et al. (2012). Synthesis and Pharmacological Activity of 4-(4′-Chlorophenyl)-4-hydroxypiperidine) Derivatives. ResearchGate. Available at: [Link]

-

Moustafa, A. H., et al. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide. ResearchGate. Available at: [Link]

-

Le Roch, M., et al. (2025). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. PubMed. Available at: [Link]

-

MDPI Encyclopedia. (2023). Intramolecular Cyclization. Retrieved February 15, 2026, from [Link]

-

Maj, M., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Scientific Reports, 13(1), 13203. Available at: [Link]

-

Orlov, V. D., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]

-

Lima, F., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. ACS Catalysis, 8(9), 8337-8342. Available at: [Link]

-

Menniti, F. S., et al. (1998). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. Journal of Medicinal Chemistry, 41(7), 1172-1184. Available at: [Link]

-

Contente, M. L., & Paradisi, F. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 8(11), 539. Available at: [Link]

-

Louwsma, J., et al. (2020). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available at: [Link]

-

Salehi, B., et al. (2019). Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties. Molecules, 24(15), 2829. Available at: [Link]

-

Müller, T. J. J. (2011). Multi-Component Reactions in Heterocyclic Chemistry. ResearchGate. Available at: [Link]

-

American Journal of Pharmacy and Health Research. (2022). July 2022 Issue 7. Retrieved February 15, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. digitalcommons.calvin.edu [digitalcommons.calvin.edu]

- 4. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

minimizing side reactions during 3-(4-Hydroxypiperidin-1-yl)propanenitrile synthesis

Welcome to the technical support center for the synthesis of 3-(4-Hydroxypiperidin-1-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize side reactions during this important synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of Michael additions and cyanoethylation reactions, providing both theoretical understanding and practical, field-proven solutions.

Introduction to the Synthesis

The synthesis of 3-(4-Hydroxypiperidin-1-yl)propanenitrile is primarily achieved through a Michael addition, specifically the cyanoethylation of 4-hydroxypiperidine with acrylonitrile. This reaction, while straightforward in principle, is prone to several side reactions that can impact yield and purity. Understanding and controlling these side reactions is critical for a successful and reproducible synthesis.

Core Reaction Pathway

The desired transformation involves the nucleophilic attack of the secondary amine of 4-hydroxypiperidine onto the β-carbon of acrylonitrile.

Caption: Desired reaction pathway for the synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

FAQ 1: My yield is low, and I have a significant amount of unreacted 4-hydroxypiperidine. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a common issue and can often be attributed to several factors related to reaction kinetics and equilibrium.

Potential Causes & Solutions:

-

Insufficient Catalyst: The Michael addition of amines to acrylonitrile is often base-catalyzed.[1] If you are not using a catalyst, or if the catalyst is not sufficiently active, the reaction will be slow.

-

Solution: Introduce a mild base catalyst. While strong bases can promote polymerization of acrylonitrile, a gentle base like triethylamine (TEA) or potassium carbonate can effectively catalyze the reaction. In some cases, for less reactive amines, an acidic catalyst can be employed.[2]

-

-

Inappropriate Reaction Temperature: The reaction may be too slow at room temperature.

-

Solution: Gently heat the reaction mixture. A moderate temperature increase to 40-60°C can significantly improve the reaction rate. However, be cautious, as excessive heat can lead to the polymerization of acrylonitrile.

-

-

Suboptimal Stoichiometry: If an equimolar amount of acrylonitrile is used, the reaction may not go to completion due to the decreasing concentration of reactants.

-

Solution: Use a slight excess of acrylonitrile (e.g., 1.1 to 1.5 equivalents). This will help drive the reaction to completion. However, a large excess should be avoided to minimize side reactions and simplify purification.

-

-

Solvent Effects: The choice of solvent can impact the solubility of reactants and the reaction rate.

-

Solution: Protic solvents like methanol or ethanol are often effective for this reaction as they can help to protonate the intermediate and facilitate the reaction. A publication detailing a similar synthesis successfully used methanol at room temperature.[3]

-

FAQ 2: I've isolated my product, but I suspect it's contaminated with a significant byproduct. What could this be and how can I prevent its formation?

Answer:

The most probable byproduct in this synthesis is the O-cyanoethylated product, 1-(2-cyanoethyl)-4-((2-cyanoethyl)oxy)piperidine, arising from the reaction of acrylonitrile with the hydroxyl group of 4-hydroxypiperidine. Another possibility is the polymer of acrylonitrile.

Side Reaction Pathways:

Caption: Competing reaction pathways in the synthesis.

Strategies to Minimize Byproduct Formation:

-

Selective N-cyanoethylation: The nitrogen atom in 4-hydroxypiperidine is generally more nucleophilic than the oxygen atom of the secondary alcohol. To favor N-alkylation over O-alkylation, it is crucial to control the reaction conditions.

-

Temperature Control: Keep the reaction temperature moderate (e.g., room temperature to 50°C). Higher temperatures can increase the rate of O-cyanoethylation.

-

Catalyst Choice: Avoid strong bases like sodium hydroxide or potassium tert-butoxide, which can deprotonate the hydroxyl group, increasing its nucleophilicity and promoting O-cyanoethylation and acrylonitrile polymerization.[4] A milder base like triethylamine is preferable.

-

-

Preventing Polymerization: Acrylonitrile can undergo anionic polymerization, especially in the presence of strong bases or upon heating.

-

Control Base Concentration: Use a catalytic amount of a mild base.

-

Maintain Moderate Temperature: Avoid high reaction temperatures.

-

Use an Inhibitor: In some industrial processes, a polymerization inhibitor is added to the acrylonitrile. For laboratory scale, careful control of conditions is usually sufficient.

-

Analytical Identification of Byproducts:

-

¹H NMR Spectroscopy:

-

Desired Product: Expect to see a triplet around 2.5 ppm for the -CH₂-CN protons and another triplet around 2.7 ppm for the -N-CH₂- protons of the cyanoethyl group. The proton on the carbon bearing the hydroxyl group (-CH-OH) will appear as a multiplet.

-

O-cyanoethylated Byproduct: This will show an additional set of signals for the cyanoethyl group attached to the oxygen, likely at a different chemical shift. The proton on the carbon bearing the ether linkage (-CH-O-) will be shifted downfield compared to the alcohol.

-

-

Mass Spectrometry: The O-cyanoethylated byproduct will have a molecular weight that is 53.06 g/mol higher than the desired product due to the addition of a second acrylonitrile molecule.

-

Chromatography (TLC, HPLC, GC): The byproduct will likely have a different polarity and retention time compared to the desired product, allowing for separation and identification.

FAQ 3: My final product is a sticky oil or gum, making it difficult to handle and purify. How can I obtain a crystalline solid?

Answer:

The physical state of the final product can be influenced by residual solvent and impurities. Proper purification is key.

Purification Strategies:

-

Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient elution system, for instance, starting with a non-polar solvent and gradually increasing the polarity (e.g., dichloromethane/methanol or ethyl acetate/hexane), can provide excellent separation. A similar purification was reported using a DCM-(EtOAc-MeOH 95-5) gradient.[3]

-

Crystallization/Recrystallization: If the product is a solid but impure, recrystallization from a suitable solvent system can yield high-purity crystals. You may need to screen several solvents to find the optimal one.

-

Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

-

Salt Formation: Converting the basic product into a salt (e.g., hydrochloride or citrate) can sometimes induce crystallization and facilitate purification. The salt can then be neutralized to recover the free base.

Optimized Experimental Protocol

This protocol is a suggested starting point, designed to favor the formation of the desired product while minimizing common side reactions.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 4-Hydroxypiperidine | 101.15 | 10.12 | 100 | 1.0 |

| Acrylonitrile | 53.06 | 5.84 | 110 | 1.1 |

| Triethylamine (TEA) | 101.19 | 1.01 | 10 | 0.1 |

| Methanol | - | 100 mL | - | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.12 g (100 mmol) of 4-hydroxypiperidine in 100 mL of methanol.

-

Addition of Reagents: To the stirred solution, add 1.01 g (10 mmol) of triethylamine, followed by the dropwise addition of 5.84 g (110 mmol) of acrylonitrile over 10-15 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel. Elute with a gradient of 1-5% methanol in dichloromethane to isolate the pure 3-(4-Hydroxypiperidin-1-yl)propanenitrile.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram:

Caption: Step-by-step experimental workflow.

References

- Rajasekaran, A., et al. (n.d.). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry.

- U.S. Patent 3,943,162A. (1976).

- Andreev, S., et al. (2022). (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. Molbank, 2022(3), M1437.

- Wikipedia contributors. (2023).

- BenchChem. (2025). A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs.

- U.S. Patent 3,231,601A. (1966).

- U.S. Patent 5,075,507A. (1991).

- Wikipedia contributors. (2023). Michael addition. Wikipedia.

- Highly efficient Michael additions of acrylonitrile with alcohols over K2CO3/zeolite catalysts in a solvent-free system. (2020).

- De Griend, C., & Meuldijk, J. (2023). Exploiting retro oxa-Michael chemistry in polymers. Polymer Chemistry.

- Cyanoethyl and aminopropyl ethers of polyvinyl alcohol. (n.d.).

- Taylor & Francis. (n.d.).

- Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. (2023).

- Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. (2014).

- Navigating the Selectivity Landscape of Amino Alcohols: A Comparative Guide to Cross-Reactivity. (2025). BenchChem.

- selective synthesis of lactams and cyclic amines from amino-alcohols. (2014). Royal Society of Chemistry.

Sources

- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 2. Acrylonitrile - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

storage conditions to prevent degradation of 3-(4-Hydroxypiperidin-1-yl)propanenitrile

Introduction

Welcome to the technical support guide for 3-(4-Hydroxypiperidin-1-yl)propanenitrile (CAS No. 114447-33-5). This molecule is a key intermediate in pharmaceutical synthesis, and maintaining its chemical integrity is paramount for the success of downstream applications and the quality of the final product. This guide provides a comprehensive overview of the optimal storage conditions, potential degradation pathways, and troubleshooting procedures to prevent and identify its degradation. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical steps necessary to ensure the long-term stability of this critical reagent.

Quick Reference FAQ: Ideal Storage & Handling

This section provides immediate answers to the most common questions regarding the storage and handling of 3-(4-Hydroxypiperidin-1-yl)propanenitrile.

Q1: What is the recommended storage temperature? It is best stored in a cool environment. For long-term storage, refrigeration at 2-8°C is recommended. This minimizes the rate of potential degradation reactions.

Q2: Does this compound need to be stored under an inert atmosphere? Yes. Due to its hygroscopic nature and susceptibility to oxidation, storing under an inert gas like argon or nitrogen is a critical best practice.[1] This displaces moisture and oxygen, which are key drivers of degradation.

Q3: Is this compound light-sensitive? While specific photostability data is not widely published, it is prudent practice to store the compound in an amber or opaque container to protect it from light.[2] Light can provide the activation energy for unwanted oxidative reactions.

Q4: What kind of container should I use? Use a tightly sealed, amber glass bottle. Glass is inert, and the amber color protects against light. Ensure the cap provides an airtight seal to prevent moisture ingress and maintain the inert atmosphere.[3]

Q5: The compound arrived as a solid. How do I handle it to prevent moisture uptake? Handle the compound in a controlled environment, such as a glovebox with low humidity or, at a minimum, work quickly in a well-ventilated area.[4] Minimize the time the container is open to the atmosphere. Using a desiccator for short-term storage after opening is also a good practice.[3][5]

Troubleshooting Guide: Investigating Degradation

If you suspect your stock of 3-(4-Hydroxypiperidin-1-yl)propanenitrile has degraded, this section will guide you through identification and mitigation.

Q1: My material, which was a white solid, now appears discolored or clumpy. What does this mean? Discoloration (e.g., yellowing) or changes in physical state like clumping or becoming oily can be visual indicators of degradation. Clumping is often a sign of moisture absorption by a hygroscopic compound.[5][6] Discoloration may suggest oxidative processes or the formation of impurities.

Q2: I'm seeing unexpected peaks in my HPLC analysis. What could they be? New peaks in an HPLC chromatogram are a primary indicator of impurity formation. Based on the compound's structure, these impurities are likely the result of hydrolysis or oxidation. The two most probable degradation products are:

-

3-(4-Hydroxypiperidin-1-yl)propanamide: The result of the nitrile group hydrolyzing into an amide.

-

1-(2-Carboxyethyl)-4-hydroxypiperidinium: The result of complete hydrolysis of the nitrile group to a carboxylic acid.[7]

Q3: How can I confirm if my compound has degraded? The most reliable method is to perform a purity analysis using a validated stability-indicating HPLC method.[8] This involves comparing the chromatogram of your sample against a reference standard. A decrease in the main peak's area percentage and the appearance of new peaks confirm degradation. Techniques like LC-MS can further help in identifying the mass of the impurity peaks, corroborating the proposed degradation products.[9]

Q4: My reaction yield is lower than expected. Could reagent degradation be the cause? Absolutely. If the reagent has degraded, its effective concentration is lower, leading to incomplete reactions and lower yields. Furthermore, the degradation products can sometimes interfere with the reaction mechanism or complicate the purification process.

Q5: Can I still use a partially degraded reagent? This is strongly discouraged. Using a degraded reagent introduces unknown variables into your experiment, making results unreliable and difficult to reproduce. It can lead to the formation of unexpected side products and purification challenges. For GMP or regulated work, using degraded material is not compliant.

Technical Deep Dive

Pillar 1: Understanding Degradation Pathways

The molecular structure of 3-(4-Hydroxypiperidin-1-yl)propanenitrile contains three key functional groups susceptible to degradation: a nitrile group , a secondary alcohol , and a tertiary amine (within the piperidine ring).

-

Hydrolysis of the Nitrile Group: This is one of the most common degradation pathways for nitriles. It occurs in the presence of water and can be catalyzed by acidic or basic conditions.[10][11][12] The reaction proceeds in two steps: first, the nitrile is converted to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[7]

-

Oxidation of the Secondary Alcohol: The hydroxyl group on the piperidine ring is a secondary alcohol, which can be oxidized to a ketone.[13] This reaction is often facilitated by atmospheric oxygen, metal catalysts, or exposure to light.[14][15] The presence of the tertiary amine in the ring can also influence this process.[16]

-

Oxidation of the Tertiary Amine: While generally less reactive than the other groups, the tertiary amine can undergo oxidation to form an N-oxide, particularly in the presence of strong oxidizing agents.

The following diagram illustrates the primary degradation pathways.

Caption: Primary degradation pathways for the target compound.

Pillar 2: Protocol for Stability Assessment by HPLC

This protocol provides a framework for quantitatively assessing the stability of your compound. A validated, stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[17][18]

Objective: To determine the purity of a sample of 3-(4-Hydroxypiperidin-1-yl)propanenitrile and identify the presence of degradation products.

Materials:

-

Sample of 3-(4-Hydroxypiperidin-1-yl)propanenitrile

-

Reference standard of known purity

-

HPLC system with UV or DAD detector[19]

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-grade acetonitrile and water

-

HPLC-grade buffer components (e.g., phosphate buffer)

Methodology:

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This is your standard stock solution.

-

Prepare a working standard by further diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

-

-

Sample Preparation:

-

Prepare a sample solution at the same concentration as the working standard (0.1 mg/mL) using the same diluent.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution may be required to separate the polar degradation products from the parent compound. For example:

-

Mobile Phase A: Phosphate buffer (pH 2.5)

-

Mobile Phase B: Acetonitrile

-

-

Gradient: Start with a low percentage of B, increasing over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.[18]

-

Injection Volume: 10 µL.

-

-

Analysis & Data Interpretation:

-

Inject the diluent (blank), followed by the working standard, and then the sample solution.

-

Identify the peak for 3-(4-Hydroxypiperidin-1-yl)propanenitrile in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Calculate the purity of your sample using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

Any significant peaks other than the main peak are potential impurities or degradation products.

-

Workflow Diagram:

Caption: HPLC workflow for purity and stability assessment.

Summary of Storage Recommendations

For optimal stability, adhere to the following storage conditions. These practices create a multi-barrier defense against common degradation pathways.[2][20][21][22]

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows down the rate of all chemical reactions, including hydrolysis and oxidation. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.[1] |

| Light | Protect from Light (Amber Vial) | Prevents photolytic reactions that can initiate or catalyze oxidation.[2] |

| Container | Tightly Sealed, Amber Glass | Provides a non-reactive, airtight, and light-protective environment. |

| Handling | Minimize air exposure; use in a dry environment (e.g., glovebox) or work swiftly.[3] | The compound is hygroscopic; minimizing exposure to humid air is critical to prevent moisture absorption.[5] |

By implementing these scientifically-grounded storage and handling protocols, you can ensure the integrity and reliability of your 3-(4-Hydroxypiperidin-1-yl)propanenitrile, leading to more consistent and successful experimental outcomes.

References

-

Lab Safety Manual: Chemical Management. (n.d.). Hampshire College. Retrieved February 15, 2026, from [Link]

-

The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. (2025, August 6). Canadian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

-

Good Laboratory Practice: Sample and Reagent Storage and Stability. (2025, January 21). SCION Instruments. Retrieved February 15, 2026, from [Link]

-

The Hydrolysis of Aliphatic Nitriles in Concentrated Hydrochloric Acid Solutions. (n.d.). Canadian Science Publishing. Retrieved February 15, 2026, from [Link]

-

Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). eLabNext. Retrieved February 15, 2026, from [Link]

-

How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. Retrieved February 15, 2026, from [Link]

-

Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. Retrieved February 15, 2026, from [Link]

-

Safety Data Sheet PIPERIDINE. (2023, October 22). ChemSupply Australia. Retrieved February 15, 2026, from [Link]

-

Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved February 15, 2026, from [Link]

-